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Get Quote

Androgen
. ER« ERB .
Bisphenol . . Receptor (AR) Relative Potency & Notes
Agonist Agonist .
Antagonist
Bisphenol E Yes [1] Yes [1] Yes (in same group) Induced ER-mediated activity;
(BPE) [1] less potent than BPA in one
yeast assay [2].
Bisphenol A Yes [1] [3] Yes [1] [3] Yes [1] Benchmark chemical; induced
(BPA) ER-mediated activity [1].
Bisphenol S Yes [1] Yes [1] No [1] Induced ER-mediated activity;
(BPS) common replacement for BPA
[1] [4].
Bisphenol AF  Yes [1] Yes [1] Yes [1] Induced ERa and/or ER[3
(BPAF) activity; often more potent than
BPA [1].
Bisphenol C Yes [1] Yes [1] Yes [1] Induced ER-mediated activity
(BPC) [1].
Bisphenol B Yes [1] Yes [1] Yes [1] Induced ER-mediated activity
(BPB) [1].
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Androgen
. ERa ERpB .
Bisphenol . . Receptor (AR) Relative Potency & Notes
Agonist Agonist .
Antagonist
Bisphenol P No [1] Antagonist Information missing  Selectively inhibited ER[3-
(BPP) [1] mediated activity [1].
BPS-MPE Antagonist  No [1] Information missing  Selectively inhibited ERa-
[1] mediated activity [1].

Detailed Experimental Data & Protocols

The data in the table above is derived from standardized, high-quality in vitro assays, which are detailed

below.

¢ Primary Assay for ER/AR Activity (2019 Study)

o Objective: To directly compare the estrogenic and androgenic activities of 22 bisphenol
analogs, including BPE, using consistent experimental conditions [1].

o Methodology: A luciferase reporter gene assay was used. Cells (HepG2 human
hepatocellular carcinoma cells) were transfected with plasmids expressing human ERa or ER[3,
along with a reporter plasmid containing an estrogen response element (ERE) linked to the
luciferase gene. Activation of the receptor by a bisphenol compound leads to the production of
luciferase, which is then quantified by measuring luminescence. Similar assays were performed
for the Androgen Receptor (AR) [1].

o Key Finding for BPE: The study clearly classified BPE as one of the bisphenols that induced
both ERa and ERB-mediated activity. It was also included in the group that functioned as an
AR antagonist [1].

e Detection via a Tailored Yeast Bioassay (2023 Study)

o Objective: To develop a highly sensitive and selective planar bioassay for detecting bisphenols
in complex samples [2].

o Methodology: The Arxula adeninivorans yeast bisphenol screen (A-YBS). This system
uses genetically modified yeast cells with a bisphenol-targeted receptor. When a bisphenol
binds to this receptor, it triggers the production of firefly luciferase, generating a bioluminescent
signal that can be quantified [2].
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o Key Finding for BPE: The study determined the half-maximal effective concentration (EC50)
for various bisphenols. The EC50 for BPE was found to be greater than 1 ng/band, indicating
it was less potent in this specific assay than BPA (EC50 of 322 pg/band) and Bisphenol Z
(EC50 of 267 pg/band) [2].

¢ Multi-Parametric High-Throughput Analysis (2014 Study)

o Objective: To use a high-throughput, multi-parametric microscopy-based platform to
comprehensively investigate the effects of BPA and 18 analogs on ERa and ER [3].

o Methodology: Engineered HelLa cell lines with integrated estrogen-responsive reporter arrays
and tagged receptors (GFP-ERa and GFP-ERp). This allows for single-cell analysis of multiple
events in the ER signaling pathway, including receptor DNA binding, co-regulator
recruitment, chromatin remodeling, and target gene transcription [3].

o Key Finding for BPA Analogs: The study concluded that nearly all BPA analogs tested, which
would include BPE, bound to ERa and/or ER[. A notable finding was that many analogs
showed a higher affinity for ERP and often acted as antagonists on that receptor, while acting
as mixed agonists/antagonists on ERa [3].

Molecular Pathway of Bisphenol Estrogenic Activity

The following diagram illustrates the general mechanism by which BPE and other bisphenols activate the

genomic estrogen signaling pathway, based on the experimental models used in the cited research.
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e BPE is a Recognized ER Activator: The experimental evidence consistently classifies BPE as an
estrogenic compound capable of activating both subtypes of the estrogen receptor, similar to BPA but
with potentially different potency [1] [2] [3].

¢ Beyond Estrogenicity: When selecting BPA alternatives, consider that a lack of strong estrogenic
activity does not guarantee safety. Some bisphenols that are weak estrogens have been found to
activate other nuclear receptors (like PPARY), inhibit mitochondrial function, or cause neurotoxicity
[5].

e Assay Choice Matters: The sensitivity and results can vary depending on the assay. The tailored A-
YBS bioassay was more sensitive for BPA than for BPE [2], while the reporter gene assay in HepG2
cells clearly identified BPE as an ER agonist [1]. High-content imaging provides deeper mechanistic
insights but is more complex [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Characterization of Estrogenic and Androgenic Activities for... [pmc.ncbi.nlm.nih.gov]

2. Screening bisphenols in complex samples via a planar ... [pmc.ncbi.nim.nih.gov]

3. Defining Estrogenic Mechanisms of Bisphenol A Analogs ... [pmc.ncbi.nim.nih.gov]

4. Chemicals having estrogenic can be released from some... activity [ehjournal.biomedcentral.com]
5. Beyond Estrogenicity: A Comparative Assessment of Bisphenol ... [pubmed.ncbi.nim.nih.gov]

To cite this document: Smolecule. [Estrogenic Activity of Bisphenol E and Analogs]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b586312#bisphenol-e-

estrogenic-activity-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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